molecular formula C15H17N3O3S B488692 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 724438-97-5

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B488692
CAS No.: 724438-97-5
M. Wt: 319.4g/mol
InChI Key: LVYSJOKZFXODLM-UHFFFAOYSA-N
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Description

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound with a unique structure that combines a morpholine ring, an oxadiazole ring, and a thioether linkage

Preparation Methods

The synthesis of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent.

    Thioether formation: The oxadiazole derivative is then reacted with a suitable thiol to introduce the thioether linkage.

    Morpholine addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the thioether linkage.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxadiazole ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioether linkage and morpholine ring contribute to the compound’s overall stability and reactivity, allowing it to form stable complexes with target molecules.

Comparison with Similar Compounds

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with other similar compounds, such as:

    1-Morpholino-2-(o-tolyl)ethane-1,2-dione: This compound lacks the oxadiazole ring and thioether linkage, making it less versatile in certain applications.

    1-Morpholino-2-(4-nitrophenyl)ethane-1,2-dione:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-12(11)14-16-17-15(21-14)22-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYSJOKZFXODLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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